molecular formula C15H12N4O3 B5661439 2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone

2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No.: B5661439
M. Wt: 296.28 g/mol
InChI Key: JCQPOCRFKAMGLZ-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of both benzotriazole and nitrophenyl groups in its structure suggests potential utility in photostabilization, corrosion inhibition, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone typically involves the reaction of benzotriazole with a suitable haloketone derivative. One common method includes the nucleophilic substitution reaction between benzotriazole and 1-(4-methyl-3-nitrophenyl)-2-bromoethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of photostabilizers, corrosion inhibitors, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone depends on its specific application. In photostabilization, the benzotriazole moiety absorbs UV radiation, preventing degradation of materials. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzotriazol-1-yl)-1-phenylethanone: Lacks the nitro and methyl groups, resulting in different chemical properties and applications.

    2-(Benzotriazol-1-yl)-1-(4-chlorophenyl)ethanone:

    2-(Benzotriazol-1-yl)-1-(4-methoxyphenyl)ethanone: Features a methoxy group, which can influence its solubility and biological activity.

Uniqueness

2-(Benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone is unique due to the presence of both benzotriazole and nitrophenyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-10-6-7-11(8-14(10)19(21)22)15(20)9-18-13-5-3-2-4-12(13)16-17-18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPOCRFKAMGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319736
Record name 2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

389070-95-5
Record name 2-(benzotriazol-1-yl)-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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